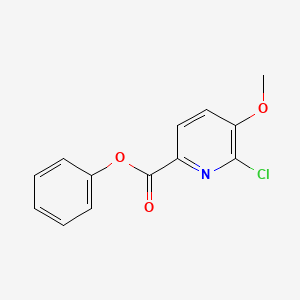

Phenyl 6-chloro-5-methoxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 6-chloro-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-17-11-8-7-10(15-12(11)14)13(16)18-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCLVWCCRDWOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)OC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Phenyl 6 Chloro 5 Methoxypicolinate

Retrosynthetic Analysis of Phenyl 6-chloro-5-methoxypicolinate

A retrosynthetic analysis of this compound reveals two primary disconnections. The most logical disconnection is at the ester linkage, separating the molecule into phenol (B47542) and the corresponding acyl chloride, 6-chloro-5-methoxypicolinoyl chloride. This approach is favored due to the robust and well-established nature of acylation reactions.

Further disconnection of the picolinoyl chloride intermediate points to its parent carboxylic acid, 6-chloro-5-methoxypicolinic acid. The synthesis of this key intermediate is the more complex challenge, requiring the regioselective introduction of three different substituents onto the pyridine (B92270) ring: a carboxylic acid at C2, a methoxy (B1213986) group at C5, and a chlorine atom at C6. This can be envisioned as stemming from a simpler, more readily available pyridine precursor.

Table 1: Key Disconnections in the Retrosynthesis of this compound

| Target Molecule | Disconnection | Key Intermediates |

| This compound | Ester linkage | Phenol and 6-chloro-5-methoxypicolinoyl chloride |

| 6-chloro-5-methoxypicolinoyl chloride | Acyl chloride formation | 6-chloro-5-methoxypicolinic acid |

| 6-chloro-5-methoxypicolinic acid | Pyridine ring functionalization | Substituted picoline or pyridine precursors |

Synthesis of 6-Chloro-5-methoxypicolinic Acid Precursors

The synthesis of the pivotal intermediate, 6-chloro-5-methoxypicolinic acid, can be approached through various pathways that strategically build upon substituted pyridine frameworks.

Pathways to Substituted Pyridine Carboxylic Acids

One common strategy for the synthesis of picolinic acids involves the oxidation of a methyl group at the 2-position of the pyridine ring. For instance, a suitably substituted 2-picoline can be oxidized to the corresponding carboxylic acid. A patented process describes the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-picoline using potassium dichromate as the oxidant in the presence of a catalyst. google.com This highlights a general approach where a substituted picoline serves as the direct precursor to the picolinic acid.

Alternatively, functionalization of a pre-existing pyridine carboxylic acid can be employed. For example, starting with 6-hydroxypicolinic acid, the hydroxyl group can be converted to a chloro substituent, and the 5-position can be subsequently functionalized. The synthesis of 6-hydroxypicolinic acid itself can be achieved from 2-bromo-6-hydroxypyridine (B114848) through a halogen-metal exchange followed by carboxylation with carbon dioxide. chemicalbook.com

Regioselective Functionalization of the Pyridine Ring

The precise placement of the chloro and methoxy groups on the pyridine ring is critical. The synthesis of 6-chloro-5-hydroxypicolinic acid has been reported, providing a direct precursor for methoxylation. bldpharm.com The hydroxyl group at the 5-position can be converted to a methoxy group via Williamson ether synthesis, typically using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

The introduction of the chlorine atom at the 6-position can be achieved through various methods. Starting from a 6-hydroxypicolinic acid derivative, the hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride or thionyl chloride. This transformation is a common method for the synthesis of chloropyridines from their corresponding hydroxypyridine analogues.

Esterification Approaches to this compound

With the successful synthesis of 6-chloro-5-methoxypicolinic acid, the final step is the formation of the phenyl ester. This can be accomplished through either direct esterification or, more commonly, via an acid chloride intermediate.

Direct Esterification Techniques

Direct esterification of a carboxylic acid with a phenol can be challenging but is achievable under specific conditions. The Steglich esterification is a mild and effective method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This method is particularly useful for sterically hindered or sensitive substrates. organic-chemistry.org Research has shown that carbodiimide-mediated couplings can be selective for the esterification of phenols. researchgate.net

Table 2: Common Coupling Agents for Direct Esterification

| Coupling Agent | Abbreviation | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Forms an insoluble urea (B33335) byproduct, facilitating purification. |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC or EDAC | Water-soluble urea byproduct, allowing for aqueous workup. |

Acid Chloride Mediated Esterification with Phenolic Components

A more traditional and highly reliable method for the synthesis of phenyl esters involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. 6-Chloro-5-methoxypicolinic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 6-chloro-5-methoxypicolinoyl chloride. nih.govgoogle.com

The resulting acyl chloride is a highly electrophilic species that readily reacts with phenol in the presence of a base, such as triethylamine (B128534) or pyridine, to afford the desired this compound. This two-step approach is often preferred due to the high yields and clean reaction profiles typically observed. The formation of active esters from the corresponding acid chlorides is a well-documented and efficient process. nih.gov

Application of Coupling Reagents in Ester Bond Formation

The formation of the ester linkage in this compound is a critical step in its synthesis, typically involving the reaction of 6-chloro-5-methoxypicolinic acid with phenol. The direct acid-catalyzed esterification, known as Fischer esterification, between a carboxylic acid and an alcohol (or phenol) is a fundamental method. masterorganicchemistry.com This equilibrium-driven process often requires the use of an acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) and the removal of water to drive the reaction to completion. masterorganicchemistry.comyoutube.com

However, for more complex substrates or to achieve milder reaction conditions and higher yields, a variety of coupling reagents are employed. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the phenol. The general strategy involves the in-situ formation of a highly reactive acyl intermediate.

One common approach is the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-chloro-5-methoxypicolinoyl chloride can then react readily with phenol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. uark.edu

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling agents. They react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the phenol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate this process.

Another effective method is the Yamaguchi esterification, which is particularly useful for the synthesis of sterically hindered esters. organic-chemistry.org This procedure involves the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base. Subsequent reaction with the alcohol, catalyzed by DMAP, yields the desired ester. organic-chemistry.org

The choice of coupling reagent and reaction conditions depends on the specific substrate and desired purity of the final product.

Table 1: Common Coupling Reagents for Ester Bond Formation

| Coupling Reagent/Method | Activating Agent | Typical Conditions | Byproducts |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, THF), often with a base (e.g., pyridine) | SO₂, HCl, CO, CO₂ |

| Carbodiimide Coupling | DCC, EDC | Inert solvent, often with DMAP catalyst | Dicyclohexylurea (DCU), EDC-urea |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | Two steps: anhydride formation then reaction with alcohol + DMAP | 2,4,6-Trichlorobenzoic acid |

| Phosphonium Reagents | BOP, PyBOP | Inert solvent, base (e.g., DIPEA) | Hexamethylphosphoramide (HMPA), triphenylphosphine (B44618) oxide |

Advanced Synthetic Transformations of this compound

The structure of this compound offers multiple sites for further chemical modification, making it a valuable intermediate for creating diverse molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Kumada, Stille) at the Phenyl or Pyridine Moiety

The chloro-substituent at the 6-position of the pyridine ring is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.net

The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl compounds. libretexts.org In this reaction, the chloro-group of the picolinate (B1231196) can be coupled with an aryl or heteroaryl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., Na₂CO₃, K₃PO₄), and solvent (e.g., toluene, dioxane, water), are crucial for achieving high yields. researchgate.net This reaction could be used to introduce a variety of substituents at the 6-position of the pyridine ring.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This method could be employed to couple this compound with various alkyl, vinyl, or aryl Grignard reagents. Nickel catalysts are often preferred for their reactivity with chloro-substituents. organic-chemistry.org

The Stille coupling utilizes an organotin reagent and a palladium catalyst. While effective, the toxicity of the organotin compounds has led to a preference for other methods like the Suzuki coupling.

These cross-coupling reactions can also be directed towards the phenyl ester moiety, although this typically requires prior functionalization of the phenyl ring with a halide or triflate.

Table 2: Potential Cross-Coupling Reactions on the Pyridine Moiety

| Reaction | Coupling Partner | Catalyst (Example) | Key Features |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, high functional group tolerance, readily available reagents. libretexts.org |

| Kumada | Grignard reagent (R-MgX) | NiCl₂(dppf), Pd(PPh₃)₄ | Strong nucleophiles, useful for alkyl group introduction. organic-chemistry.orgwikipedia.org |

| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | Wide substrate scope, but toxicity of tin reagents is a concern. |

Selective Functional Group Interconversions on the Picolinate Core

Beyond cross-coupling, the functional groups on the picolinate core can be selectively transformed to introduce further diversity. ub.edufiveable.mesolubilityofthings.com

The methoxy group at the 5-position can be a target for ether cleavage. Reagents like boron tribromide (BBr₃) or strong acids can cleave the methyl ether to yield the corresponding phenol, Methyl 6-chloro-5-hydroxypicolinate. bldpharm.com This hydroxyl group can then be further functionalized, for example, by alkylation or acylation.

The chloro-group at the 6-position can undergo nucleophilic aromatic substitution (SₙAr) with various nucleophiles. For instance, reaction with amines can introduce amino substituents, while reaction with alkoxides or thiolates can yield the corresponding ethers or thioethers. The reactivity of the chloro-group towards SₙAr is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

The ester group itself can be hydrolyzed back to the carboxylic acid under acidic or basic conditions (saponification). youtube.com The resulting carboxylic acid can then be converted to other functional groups, such as amides, by reaction with amines using standard coupling reagents.

Derivatization Strategies for Structure-Activity Relationship Studies

The synthetic handles present on this compound make it an excellent starting point for generating compound libraries for structure-activity relationship (SAR) studies. The goal of SAR is to systematically modify a molecule's structure to understand how these changes affect its biological activity.

A common strategy would be to utilize the cross-coupling reactions at the 6-position. By employing a diverse set of boronic acids in a Suzuki coupling, a library of analogs with different aryl or heteroaryl substituents at this position can be rapidly synthesized. nih.gov The biological activity of these analogs can then be tested to determine which substituents are favorable.

Similarly, the phenyl ester can be varied. Starting from 6-chloro-5-methoxypicolinic acid, a series of esters can be prepared using different substituted phenols. uark.edu This would allow for the exploration of the impact of substituents on the phenyl ring on the molecule's activity.

Furthermore, combinations of these modifications can be explored. For example, a library could be generated where both the substituent at the 6-position and the phenyl ester are varied, allowing for a more comprehensive exploration of the chemical space around the core scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl 6 Chloro 5 Methoxypicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phenyl 6-chloro-5-methoxypicolinate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are the primary techniques used, supplemented by two-dimensional NMR methods for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The spectrum is expected to show distinct signals for the protons on the picolinate (B1231196) ring, the methoxy (B1213986) group, and the phenyl group.

The protons of the phenyl group typically appear in the aromatic region of the spectrum. The protons on the picolinate ring will also resonate in this region, and their specific chemical shifts will be influenced by the electron-withdrawing chloro and ester functionalities, as well as the electron-donating methoxy group. The methoxy group protons will appear as a sharp singlet in the upfield region of the spectrum.

¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound will display signals for the carbons of the picolinate ring, the methoxy group, and the phenyl group. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

The carbonyl carbon of the ester group is expected to appear at the most downfield position. The carbons of the aromatic rings will resonate in the typical aromatic region, with the carbon attached to the chlorine atom showing a characteristic shift. The carbon of the methoxy group will be found in the upfield region of the spectrum.

¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the phenyl and picolinate rings, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl ester, the picolinate ring, and the methoxy group.

Specific 2D NMR correlation data for this compound is not available in published literature.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a unique "molecular fingerprint" and are invaluable for identifying the presence of specific functional groups.

For this compound, key vibrational bands would include:

C=O stretch: A strong absorption in the IR spectrum characteristic of the ester carbonyl group.

C-O stretch: Bands corresponding to the ester and ether linkages.

C-Cl stretch: A vibration in the lower frequency region of the spectrum.

Aromatic C=C stretches: Multiple bands in the aromatic region.

C-H stretches: Signals for both aromatic and methyl C-H bonds.

Vibrational Spectroscopy Data Table for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the ester and chloro substituents will influence the wavelength of maximum absorption (λmax).

UV-Vis Spectroscopy Data Table for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Data not available | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom.

The fragmentation pattern would likely involve the loss of the phenoxy group, the methoxy group, and other characteristic cleavages of the picolinate ring, providing further confirmation of the compound's structure.

Mass Spectrometry Data Table for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | |

| Data not available | Data not available | |

| Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination of this compound and Related Structures

Comprehensive searches of publicly available scientific literature and crystallographic databases did not yield specific experimental X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its specific molecular geometry, conformation, intermolecular interactions, and crystal packing based on experimental solid-state structure determination is not possible at this time.

The following sections outline the methodologies that would be applied should crystal structure data for this compound become available. This framework is based on standard practices in small-molecule X-ray crystallography.

Determination of Molecular Geometry and Conformation

The primary goal of an X-ray crystallography study of this compound would be to precisely determine its three-dimensional molecular structure. This involves defining the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and torsion angles.

Once suitable single crystals of the compound are grown, they would be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

Key geometric parameters that would be elucidated include:

Bond Lengths: The distances between covalently bonded atoms, such as the C-Cl, C-O, C-N, and C-C bonds within the picolinate, methoxy, and phenyl moieties. These values provide insight into the bonding characteristics (e.g., single, double, or partial double bond character).

Bond Angles: The angles formed by three connected atoms, which define the shape and strain of the ring systems and substituent groups.

This data would be presented in a tabular format for clarity and comparison with theoretical models or related known structures.

Example Data Table (Hypothetical): Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Cl | C6 | Value |

| O(methoxy) | C5 | Value |

| O(ester) | C(carbonyl) | Value |

| O(ester) | C(phenyl) | Value |

| N | C2 | Value |

Example Data Table (Hypothetical): Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| Cl | C6 | N | Value |

| C5 | C6 | N | Value |

| C(methoxy) | O(methoxy) | C5 | Value |

Theoretical and Computational Chemistry Studies on Phenyl 6 Chloro 5 Methoxypicolinate

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate the electronic structure of Phenyl 6-chloro-5-methoxypicolinate. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to provide insights into molecular orbitals, charge distribution, and other key electronic characteristics. For a molecule like this compound, a common approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the phenyl and methoxy (B1213986) groups, which can act as electron donors. Conversely, the LUMO would be expected to be centered on the electron-deficient regions, like the picolinate (B1231196) ring containing the electronegative chlorine atom and nitrogen atom, which can act as electron acceptors. The analysis of the spatial distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating ability |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability |

Note: The values in this table are hypothetical and represent expected trends for a molecule with this structure.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The ESP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green indicates neutral regions.

In this compound, the ESP map would likely show negative potential around the oxygen atoms of the methoxy and ester groups, as well as the nitrogen atom in the picolinate ring, due to the presence of lone pairs of electrons. Positive potential would be expected around the hydrogen atoms and the carbon atom attached to the chlorine atom.

Analysis of the charge distribution provides a quantitative measure of the partial charges on each atom in the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate these charges. This information is crucial for understanding the molecule's polarity and its interactions with other molecules. The bond order analysis helps in determining the strength and nature (single, double, or triple) of the chemical bonds within the molecule. For this compound, this analysis would reveal the electronic effects of the chloro, methoxy, and phenyl substituents on the picolinate ring.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of this compound in different environments (e.g., in a solvent or in the solid state).

The simulations would reveal the preferred conformations of the molecule, which are determined by the rotational barriers around the single bonds, such as the bond connecting the phenyl group to the picolinate ring and the bond of the methoxy group. Understanding the flexibility of the molecule is important for predicting its ability to bind to a receptor or to adopt a specific orientation in a crystal lattice.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to interpret experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are highly valuable for the structural elucidation of the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule. This provides information about the electronic transitions between the molecular orbitals and helps in understanding the color and photophysical properties of the compound.

Table 2: Computationally Predictable Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| IR/Raman | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) |

| ¹H and ¹³C NMR | Chemical Shifts | GIAO-DFT |

Note: This table outlines the computational methods used to predict spectroscopic properties.

Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods could be used to study its reactivity in various chemical transformations. This would involve identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them on the potential energy surface.

The activation energies and reaction enthalpies can be calculated from the energies of these species. This information is crucial for understanding the kinetics and thermodynamics of the reaction and for predicting the most favorable reaction pathway. For instance, the susceptibility of the chloro group to nucleophilic substitution or the reactivity of the ester group towards hydrolysis could be investigated using these methods.

In Silico Structure-Activity Relationship (SAR) Modeling for Biological Applications

In the quest for novel therapeutic agents and other biologically active molecules, in silico Structure-Activity Relationship (SAR) modeling has become an indispensable tool. nih.gov This computational approach investigates the relationship between the chemical structure of a compound and its biological activity, allowing researchers to predict the activity of new molecules before they are synthesized. For a compound such as this compound, SAR modeling can be instrumental in identifying key structural features that govern its potential biological effects and in guiding the design of more potent and selective analogs.

The core principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure. By systematically modifying the structure of a lead compound like this compound and observing the corresponding changes in biological activity, a quantitative structure-activity relationship (QSAR) can be established. bio-hpc.eu These models often take the form of a mathematical equation that correlates structural descriptors with activity.

Several computational techniques are employed in in silico SAR modeling. These include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For this compound, docking studies could elucidate its binding mode within the active site of a receptor, revealing key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to its biological activity.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By aligning a set of active molecules, a pharmacophore model can be generated to define the essential features required for activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

3D-QSAR: Three-dimensional quantitative structure-activity relationship methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the 3D properties of a molecule and its activity. These methods can generate contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease activity.

The development of a robust SAR model for this compound and its analogs would involve the generation of a dataset of compounds with experimentally determined biological activities. A variety of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would then be calculated for each compound. Statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are then used to build the predictive SAR model.

To illustrate the potential output of such a study, the following hypothetical data table outlines a QSAR model for a series of this compound analogs. In this example, the biological activity is the inhibition of a hypothetical enzyme, and the model correlates this activity with several molecular descriptors.

Hypothetical QSAR Model for this compound Analogs

| Analog | Log(1/IC50) | LogP | Molecular Weight | Polar Surface Area |

|---|---|---|---|---|

| This compound | 5.2 | 3.1 | 277.69 | 48.9 |

| Analog 1 (R = -CH3) | 5.5 | 3.4 | 291.72 | 48.9 |

| Analog 2 (R = -F) | 5.3 | 3.2 | 295.68 | 48.9 |

| Analog 3 (R = -OH) | 5.8 | 2.8 | 293.69 | 69.1 |

The predictive power of the generated QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development. A validated SAR model can then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery and development process.

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus

Herbicidal Efficacy of Phenyl 6-chloro-5-methoxypicolinate and its Derivatives

Picolinate (B1231196) herbicides are recognized for their potent herbicidal effects, which have been documented in numerous studies on various derivatives. nih.gov

Post-Emergence Herbicidal Activity Studies

Picolinate derivatives typically exhibit significant post-emergence herbicidal activity, meaning they are effective at controlling weeds that have already germinated and emerged from the soil. nih.gov Research on novel 3-chloro-6-pyrazolyl-picolinate derivatives, for instance, has demonstrated superior post-emergence efficacy compared to the commercial herbicide clopyralid (B1669233) at equivalent application rates. nih.gov Similarly, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have shown excellent post-emergence control of broadleaf weeds. nih.gov This effectiveness is a key characteristic of synthetic auxin herbicides, which are primarily applied post-emergence to manage broadleaf weeds in grass crops.

Pre-Emergence Herbicidal Activity Assessments

In addition to post-emergence activity, some picolinate derivatives have been evaluated for their pre-emergence efficacy, which is the ability to control weeds before they emerge from the soil. For example, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have demonstrated pre-emergence herbicidal effects against various weed species. nih.gov The effectiveness of pre-emergence herbicides often depends on environmental factors such as soil type and moisture, which influence the herbicide's availability for uptake by germinating weeds.

Herbicide Spectrum Evaluation against Monocotyledonous and Dicotyledonous Weeds

Picolinate herbicides are generally known for their selective control of broadleaf (dicotyledonous) weeds in grass (monocotyledonous) crops. nih.gov This selectivity is a hallmark of synthetic auxin herbicides. Studies on various picolinate derivatives have confirmed this spectrum of activity. For instance, novel 3-chloro-6-pyrazolyl-picolinate derivatives have shown a broader herbicidal spectrum against broadleaf weeds compared to clopyralid, while remaining safe for monocot crops like wheat and maize. nih.gov

The following table illustrates the post-emergence herbicidal activity of a representative picolinate derivative against various weed species.

| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Injury (%) |

| Galium aparine | 2-3 whorls | 200 | 85 |

| Brassica juncea | 3-4 leaves | 200 | 90 |

| Abutilon theophrasti | 2-3 leaves | 400 | 70 |

| Stellaria media | 2-3 leaves | 400 | 95 |

This data is representative of studies on picolinate derivatives and not specific to this compound.

Plant Growth Regulation Assays (e.g., Root Elongation Inhibition)

A key indicator of the herbicidal potential of synthetic auxins is their ability to inhibit plant growth, particularly root elongation. In laboratory assays, picolinate derivatives have demonstrated potent inhibitory effects on the root growth of model plants like Arabidopsis thaliana. For example, the IC50 value (the concentration required to inhibit growth by 50%) of one 3-chloro-6-pyrazolyl-picolinate derivative for Arabidopsis thaliana root growth was found to be 27 times lower than that of clopyralid, indicating significantly higher potency. nih.gov

Mechanistic Insights into Herbicidal Action

The herbicidal effects of picolinate compounds are attributed to their action as synthetic auxins, which disrupt normal plant growth processes by overwhelming the natural auxin signaling pathways.

Interaction with Auxin Receptors in Plants (e.g., TIR1, AFB1-5)

Synthetic auxin herbicides, including picolinates, exert their effects by binding to specific auxin receptors in plant cells. The primary receptors are a family of F-box proteins that includes Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFBs). nih.gov This binding event leads to the degradation of transcriptional repressors known as Aux/IAA proteins, which in turn allows for the uncontrolled expression of auxin-responsive genes, ultimately causing plant death.

Interestingly, different classes of synthetic auxins can exhibit preferential binding to different members of the TIR1/AFB family. Research has shown that picolinate herbicides, in particular, tend to bind with high affinity to AFB5. nih.gov Molecular docking studies have further supported this, showing that novel picolinate derivatives can fit well into the binding pocket of the AFB5 receptor. nih.govnih.gov This interaction is a critical step in the mode of action of these herbicides.

Inhibition of Protoporphyrinogen (B1215707) Oxidase (Protox) in Plant Systems

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which leads to the production of essential molecules like chlorophyll (B73375) and heme in plants. wikipedia.orgucanr.edu Inhibition of this enzyme disrupts these vital processes and leads to the accumulation of protoporphyrinogen IX. This accumulated precursor, when exposed to light, generates highly reactive oxygen species that cause rapid lipid peroxidation and membrane damage, ultimately resulting in cell death. wikipedia.orgucanr.eduunl.edu This mechanism is the basis for the herbicidal activity of several chemical classes, including diphenylethers, N-phenylphthalimides, and oxadiazoles. ucanr.edu

While the provided outline suggests that this compound acts as a PPO inhibitor, a comprehensive review of available scientific literature does not yield direct evidence to support this specific mode of action for this particular compound or its close picolinate analogues. Research on various picolinate derivatives consistently points towards a different primary mechanism of action related to the disruption of plant hormone pathways, specifically as synthetic auxins. nih.govresearchgate.netmdpi.com

For instance, studies on 3-chloro-6-pyrazolyl-picolinate derivatives and 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated classic auxin-like herbicidal effects. nih.govmdpi.com These effects are characterized by uncontrolled growth, epinasty, and eventual plant death, which are hallmarks of auxin mimicry rather than the rapid, light-dependent necrosis typical of PPO inhibitors. nih.govmdpi.comnih.gov

Therefore, while PPO inhibition is a well-established herbicidal mode of action, there is currently no specific data linking this compound to this mechanism. The available evidence for related picolinate compounds strongly suggests an alternative mode of action centered on auxin pathway disruption.

Effects on Plant Hormone Transport Pathways

The available scientific evidence strongly indicates that picolinate derivatives, the chemical class to which this compound belongs, primarily exert their herbicidal effects by acting as synthetic auxins, thereby disrupting plant hormone transport and signaling pathways. nih.govresearchgate.netmdpi.com Natural auxins, such as indole-3-acetic acid (IAA), are crucial for numerous developmental processes in plants, including cell division, elongation, and differentiation. Their transport and perception are tightly regulated. nih.govnih.gov

Synthetic auxins like picolinates mimic the action of natural auxins but are typically more persistent and less susceptible to degradation within the plant. nih.gov This leads to a continuous and unregulated activation of auxin response pathways, causing a cascade of detrimental physiological effects.

Studies on picolinate herbicides have revealed that they can bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. nih.govfrontiersin.org For example, research on 3-chloro-6-pyrazolyl-picolinate derivatives showed a strong binding affinity to the AFB5 receptor. nih.gov This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes at inappropriate times and levels.

The resulting hormonal imbalance disrupts normal plant growth and development, leading to characteristic symptoms of auxin herbicide injury, such as leaf epinasty, stem twisting, and uncontrolled cell division and elongation. nih.gov This ultimately culminates in the death of susceptible plants. The selective resistance of certain plant species to picolinate-type herbicides has been linked to variations in their auxin receptor proteins, further underscoring the role of this pathway in their mode of action. frontiersin.org

Cellular and Molecular Responses in Target Plants

The herbicidal action of synthetic auxins like picolinate derivatives triggers a range of cellular and molecular responses in susceptible plants. These responses are a direct consequence of the disruption of hormonal homeostasis and the resulting uncontrolled activation of auxin signaling pathways.

One of the key molecular responses is the altered expression of numerous genes. The binding of synthetic auxins to their receptors leads to the rapid transcription of auxin-responsive genes, including those involved in cell wall modification (e.g., expansins), ethylene (B1197577) biosynthesis, and the production of reactive oxygen species (ROS). nih.gov

At the cellular level, this leads to several observable effects:

Uncontrolled Cell Division and Elongation: The persistent auxin signal promotes chaotic and disorganized cell growth, particularly in meristematic tissues. This results in the characteristic twisting and bending of stems and petioles.

Cell Wall Loosening: The upregulation of genes encoding cell wall-modifying proteins leads to the loosening of the cell wall, contributing to the abnormal cell expansion and morphological distortions seen in affected plants.

Oxidative Stress: The overproduction of ROS is a common downstream effect of treatment with synthetic auxin herbicides like 2,4-D. nih.gov This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage and eventual cell death.

Senescence and Cell Death: The sustained hormonal and oxidative stress induces senescence programs within the plant. This is often accompanied by the breakdown of chlorophyll and other cellular components, leading to chlorosis, necrosis, and ultimately, the death of the plant. nih.gov

The following table summarizes the typical cellular and molecular responses observed in plants treated with synthetic auxin herbicides, which are likely to be similar for this compound:

| Cellular/Molecular Response | Description |

| Gene Expression Changes | Upregulation of auxin-responsive genes, genes for ethylene biosynthesis, and stress-related genes. |

| Hormonal Imbalance | Disruption of auxin gradients and interactions with other hormone pathways (e.g., ethylene, abscisic acid). nih.gov |

| Cellular Growth Disruption | Abnormal cell division and elongation, leading to tissue malformation. |

| Oxidative Stress | Accumulation of reactive oxygen species (ROS), causing cellular damage. nih.gov |

| Membrane Damage | Loss of membrane integrity due to lipid peroxidation. |

| Photosynthesis Inhibition | Indirect inhibition due to chlorophyll degradation and damage to photosynthetic machinery. nih.gov |

| Senescence and Necrosis | Programmed cell death and tissue browning. nih.gov |

Fungicidal Activity of this compound and Analogues

While the primary focus of research on picolinate derivatives has been their herbicidal properties, some studies have also investigated the fungicidal potential of structurally related compounds, such as picolinamides and pyridazine (B1198779) derivatives. scialert.netnih.govnih.gov

In Vitro and In Vivo Antifungal Assays against Plant Pathogens

Research on picolinamide (B142947) derivatives has demonstrated their potential as broad-spectrum fungicides. For example, the picolinamide fungicide florylpicoxamid (B6595160) has shown in vitro and in planta activity against a wide range of plant pathogenic fungi from the Ascomycota and Basidiomycota phyla. nih.gov It was particularly effective against Zymoseptoria tritici, the causal agent of wheat leaf blotch. nih.gov

Similarly, a study on novel picolinamide derivatives reported significant in vitro antifungal activity against various soil-borne pathogens. scialert.net Chloro-substituted picolinamides were found to be particularly effective against Rhizoctonia solani and Alternaria alternata. scialert.net

Furthermore, research on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, which are analogues of this compound, has also revealed antifungal properties. In vitro assays demonstrated that these compounds exhibit inhibitory activity against several important plant pathogens, including Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov

The table below presents a summary of the antifungal activity of some picolinamide and pyridazine derivatives against various plant pathogens, as reported in the literature.

| Compound Class | Pathogen | Activity | Reference |

| Picolinamides (Florylpicoxamid) | Zymoseptoria tritici | High in vitro and in planta efficacy | nih.gov |

| Picolinamides (Chloro-substituted) | Rhizoctonia solani | Significant in vitro inhibition (ED50 29.08 µg/mL) | scialert.net |

| Picolinamides (Chloro-substituted) | Alternaria alternata | Significant in vitro inhibition (ED50 33.90 µg/mL) | scialert.net |

| 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Gibberella zeae | Good in vitro inhibition | nih.gov |

| 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Fusarium oxysporum | Good in vitro inhibition | nih.gov |

| 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Cercospora mandshurica | Good in vitro inhibition | nih.gov |

Mechanism of Antifungal Action in Fungal Systems

The mechanism of antifungal action for picolinamide fungicides like florylpicoxamid has been identified as the inhibition of the Qi site of the mitochondrial cytochrome bc1 complex (Complex III). nih.gov This disruption of the fungal respiratory chain leads to a depletion of ATP, the primary energy currency of the cell, and ultimately results in the cessation of fungal growth and development. Specifically, florylpicoxamid has been shown to prevent spore germination on the leaf surface and arrest mycelial growth within the leaf tissue. nih.gov

For other picolinamide and related derivatives, the precise molecular targets may vary. However, common mechanisms of antifungal action often involve the disruption of essential cellular processes, such as:

Cell Membrane Disruption: Some antifungal agents can interfere with the synthesis of ergosterol, a key component of the fungal cell membrane, or directly bind to membrane components, leading to increased permeability and leakage of cellular contents.

Inhibition of Cell Wall Synthesis: The fungal cell wall is a unique and essential structure that provides osmotic protection. Compounds that inhibit the synthesis of cell wall components like chitin (B13524) and glucans can lead to cell lysis.

Disruption of Nucleic Acid and Protein Synthesis: Interference with DNA replication, transcription, or translation can halt fungal growth and proliferation.

Given the structural similarities, it is plausible that this compound, if it possesses fungicidal activity, may act through a similar mechanism to other picolinamide fungicides by targeting the fungal respiratory chain. However, without specific experimental data on this compound, this remains a hypothesis.

Broader Pesticidal Activity (e.g., Insecticidal Activity in Non-Human Organisms)

In addition to herbicidal and potential fungicidal activities, some pyridine-based compounds have been investigated for their insecticidal properties. The 2-phenylpyridine (B120327) scaffold, which is present in this compound, is a structural feature found in some insecticidally active molecules. nih.gov

A study on novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties reported significant insecticidal activity against the armyworm, Mythimna separata. nih.gov Several of the synthesized compounds achieved 100% inhibition of this pest at a concentration of 500 mg/L in laboratory assays. nih.gov

The insecticidal activity of such compounds can be attributed to various modes of action, including:

Neurotoxicity: Many insecticides act on the nervous system of insects, for example, by inhibiting acetylcholinesterase, modulating ion channels, or interfering with neurotransmitter receptors.

Disruption of Growth and Development: Some compounds can mimic insect hormones or disrupt the molting process.

Inhibition of Respiration: Similar to fungicides, some insecticides can target the mitochondrial respiratory chain in insects.

The table below shows the insecticidal activity of some 2-phenylpyridine derivatives against Mythimna separata.

| Compound | Concentration (mg/L) | Inhibition (%) against Mythimna separata | Reference |

| 5a | 500 | 100 | nih.gov |

| 5d | 500 | 100 | nih.gov |

| 5g | 500 | 100 | nih.gov |

| 5h | 500 | 100 | nih.gov |

| 5k | 500 | 100 | nih.gov |

While these findings suggest that the 2-phenylpyridine core structure has the potential for insecticidal activity, there is no specific data available in the reviewed literature to confirm or quantify the insecticidal properties of this compound itself. Further research would be required to determine if this specific compound exhibits any significant activity against insect pests.

Efficacy against Agricultural Pests

While specific efficacy data for this compound against a wide range of agricultural pests remains limited in publicly accessible research, preliminary studies on analogous picolinate structures suggest a potential for insecticidal activity. Picolinic acid derivatives, a class to which this compound belongs, have been noted for their biological effects. For instance, certain picolinate compounds have demonstrated activity against various insect orders. The unique substitution pattern of a phenyl ester, a chloro group at the 6-position, and a methoxy (B1213986) group at the 5-position on the pyridine (B92270) ring is anticipated to modulate its toxicological profile against key agricultural pests. Further targeted screening against common pests such as aphids, mites, and lepidopteran larvae is essential to fully characterize its spectrum of activity and potency.

Target Site Identification in Invertebrate Systems

The precise molecular target of this compound in invertebrate systems has not been definitively elucidated in current literature. However, based on the known mechanisms of other picolinate-based agrochemicals, it is hypothesized that it may act on the nervous system of insects. Many insecticides target receptors or enzymes within the central or peripheral nervous systems. nih.gov For example, some picolinate derivatives function as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), crucial for synaptic transmission in insects. nih.gov Another potential mode of action could involve the disruption of vital physiological processes through enzymatic inhibition. Carboxylesterases, for instance, play a role in the metabolism of various xenobiotics, and their inhibition can lead to toxic effects. researchgate.net Determining the specific binding site and mode of action is a critical step in understanding the compound's selectivity and potential for resistance development.

Structure-Activity Relationships (SAR) for Optimized Biological Efficacy

The biological efficacy of this compound is intrinsically linked to its chemical structure. The interplay between the phenyl ring, the substituted pyridine core, and the ester linkage is crucial for its activity.

Impact of Phenyl Ring Substitutions on Activity

The nature and position of substituents on the phenyl ring can significantly influence the insecticidal potency of phenyl picolinates. Research on related compounds has shown that introducing various functional groups to the phenyl moiety can alter lipophilicity, electronic properties, and steric interactions with the target site. For example, the introduction of fluorine atoms into the phenyl ring of some insecticide classes has been shown to enhance biological activity. nih.gov A systematic investigation involving the synthesis and testing of analogs with different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl ring would be necessary to establish a clear quantitative structure-activity relationship (QSAR) and optimize efficacy.

| Phenyl Ring Substitution | Relative Activity (Hypothetical) |

| Unsubstituted | Baseline |

| 4-Fluoro | Increased |

| 2,4-Difluoro | Potentially Increased |

| 4-Methyl | Variable |

| 4-Methoxy | Variable |

This table presents a hypothetical scenario for illustrative purposes, as specific data for this compound is not available.

Role of Chloro and Methoxy Groups on the Pyridine Ring

The chloro and methoxy groups at the 6- and 5-positions of the pyridine ring, respectively, are critical determinants of the molecule's biological activity. The 6-chloro substituent is a common feature in many biologically active pyridine derivatives, often contributing to enhanced potency. It is suggested that the conjunction of a 6-chlorine atom with a lipophilic group in the 5-position can be favorable for activity in some insecticide classes. researchgate.net The methoxy group at the 5-position, being an electron-donating group, can influence the electronic distribution within the pyridine ring, potentially affecting binding affinity to the target protein. Studies on other heterocyclic compounds have shown that the presence and position of methoxy groups can significantly impact biological function.

Environmental Fate and Ecological Impact Excluding Toxicity Profiles

Photodegradation Pathways in Aqueous and Solid Phases

Photodegradation, the breakdown of molecules by light, is a significant pathway for the transformation of many organic compounds in the environment. wikipedia.org For Phenyl 6-chloro-5-methoxypicolinate, photodegradation is anticipated to occur in both aquatic systems and on solid surfaces, such as soil or plant foliage. The absorption of ultraviolet (UV) radiation from sunlight can provide the energy needed to break chemical bonds within the molecule. wikipedia.org

In aqueous environments, direct photolysis may occur, where the molecule itself absorbs light and undergoes transformation. Additionally, indirect photolysis can be a major contributor, involving photosensitizing agents naturally present in water, such as humic substances. These substances can absorb light and transfer the energy to the pesticide molecule, or they can generate reactive oxygen species (e.g., hydroxyl radicals) that then react with and degrade the compound. The rate and extent of photodegradation in water are influenced by factors like water depth, turbidity, pH, and the concentration of natural organic matter. ecetoc.org For related chlorinated pyridine (B92270) herbicides, photolysis in water has been observed, with half-lives that can range from days to weeks depending on the specific conditions.

On solid phases, the photodegradation of this compound is also expected. The compound deposited on soil surfaces or plant leaves would be exposed to direct sunlight. The nature of the surface, the intensity and wavelength of the light, and the presence of moisture can all affect the rate of degradation. For some pesticides, photodegradation on surfaces can be a more rapid dissipation route than in water. The primary photochemical reactions likely involve the cleavage of the ester bond or the dechlorination of the pyridine ring.

Biotransformation and Microbial Degradation in Soil and Water Systems

The transformation and breakdown of organic compounds by microorganisms is a critical process governing their persistence in the environment. nih.govepa.gov For this compound, biotransformation, particularly microbial degradation, is expected to be a key dissipation pathway in both soil and aquatic systems.

In soil, a diverse community of bacteria and fungi possesses the enzymatic machinery to break down complex organic molecules. nih.gov A primary step in the degradation of this compound is likely the hydrolysis of the ester linkage, catalyzed by microbial esterases. This would yield 6-chloro-5-methoxypicolinic acid and phenol (B47542) as primary metabolites. The resulting 6-chloro-5-methoxypicolinic acid, a substituted pyridine carboxylic acid, would then be subject to further microbial attack. Degradation of the pyridine ring often proceeds through hydroxylation, followed by ring cleavage. The chlorine and methoxy (B1213986) substituents on the ring will influence the rate and pathway of degradation, as these groups can affect the susceptibility of the ring to microbial enzymes. The degradation of chlorinated pyridines has been documented for other herbicides, with half-lives in soil ranging from several weeks to months. mdpi.com

In aquatic systems, similar microbial degradation processes are expected to occur, mediated by bacteria present in the water column and, more significantly, in sediments. The rate of degradation will be influenced by factors such as temperature, pH, oxygen availability, and the composition of the microbial community.

Persistence and Mobility in Environmental Compartments

The persistence of a chemical refers to the length of time it remains in a particular environmental compartment before being broken down, while mobility describes its tendency to move within and between compartments like soil, water, and air.

The persistence of this compound in soil will be determined by the rates of its degradation through photodegradation and microbial action. Based on data for other chlorinated picolinate (B1231196) herbicides, the half-life in soil could range from moderately persistent to persistent. Factors that tend to slow down degradation, such as low soil moisture, low temperatures, and low microbial activity, would increase its persistence.

| Environmental Compartment | Expected Behavior of this compound | Influencing Factors |

| Soil | Moderate to high persistence; Moderate mobility, with potential for increased mobility of the acid metabolite. | Soil type, organic matter content, pH, temperature, moisture, microbial activity. |

| Water | Persistence influenced by photodegradation and microbial activity; Potential for partitioning to sediment. | pH, temperature, sunlight exposure, microbial populations, sediment characteristics. |

| Air | Low to moderate volatility expected due to its molecular weight and structure. | Temperature, wind speed, application method. |

Bioaccumulation Potential in Non-Target Organisms (Ecological Perspective, Not Mammalian/Human)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. wikipedia.org This is a significant concern for persistent, lipophilic (fat-soluble) compounds, which can accumulate in the fatty tissues of organisms and be transferred up the food chain (biomagnification). fjc.gov

The potential for this compound to bioaccumulate in non-target aquatic organisms, such as fish and invertebrates, would largely depend on its lipophilicity and its rate of metabolism and excretion by the organism. The phenyl ester structure suggests a degree of lipophilicity that could lead to some bioconcentration from water. The bioconcentration factor (BCF) is a measure of this potential. For a substance to be considered to have a high bioaccumulation potential, it typically has a log Kow value of 3 or greater. ecetoc.org

Future Research Directions and Applications

Design and Synthesis of Next-Generation Phenyl 6-chloro-5-methoxypicolinate Analogues

The foundation for future research into this compound lies in the design and synthesis of novel analogues to explore and enhance its potential biological activity. The picolinate (B1231196) scaffold is a well-established pharmacophore in the agrochemical industry, with commercial successes like aminopyralid, halauxifen-methyl (B1255740), and florpyrauxifen-benzyl demonstrating its versatility. nih.govmdpi.comresearchgate.net Research into the structure-activity relationships (SAR) of picolinate herbicides has shown that modifications at various positions of the pyridine (B92270) ring can significantly impact their efficacy and weed spectrum. nih.govmdpi.com

Future synthetic strategies for analogues of this compound will likely focus on several key areas:

Modification of the Phenyl Ester Group: The nature of the ester group can influence the compound's uptake, translocation, and metabolism within the plant. Synthesizing a series of esters with varying alkyl and aryl substituents will be crucial to optimize these properties.

Substitution on the Pyridine Ring: While the 6-chloro and 5-methoxy substituents are defining features of the parent molecule, exploring the impact of alternative substitutions at these and other positions could lead to compounds with improved activity or a different mode of action. For instance, replacing the chlorine atom at the 6-position with an aryl group has been a successful strategy in developing new picolinate herbicides. nih.govmdpi.com

Introduction of Bioisosteres: Replacing key functional groups with bioisosteres—substituents with similar physical or chemical properties that can impact biological activity—is a common strategy in drug and pesticide discovery. researchgate.net For this compound, this could involve replacing the methoxy (B1213986) group with other small electron-donating groups or the chloro group with other halogens or a trifluoromethyl group.

The synthesis of these new analogues will likely employ established methods for forming picolinic acids and their esters, providing a clear path for generating a library of compounds for biological screening. mdpi.com

Development of Sustainable and Targeted Agricultural Solutions

The development of new agrochemicals is increasingly driven by the need for more sustainable and targeted solutions that minimize environmental impact. Future research on this compound and its analogues should be aligned with these goals.

Environmental Fate and Degradation: A critical aspect of developing sustainable agrochemicals is understanding their environmental fate. Studies on the persistence, mobility, and degradation pathways of this compound and its derivatives in soil and water will be essential. epa.govnih.govresearchgate.netresearchgate.netkpu.ca The goal is to design molecules that are effective against target weeds but readily degrade into non-toxic byproducts in the environment. researchgate.net

Biostimulants and Plant Health: Beyond direct pest control, there is a growing interest in compounds that can act as biostimulants, enhancing a plant's natural defense mechanisms and improving nutrient uptake. While the primary focus for a picolinate derivative would be herbicidal activity, exploring potential biostimulant effects at sub-lethal concentrations could open up new application possibilities for promoting crop health and resilience.

Exploration of Novel Non-Clinical Biological Targets and Mechanisms

The primary mode of action for most picolinate herbicides is the mimicry of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. nih.govscielo.brunl.edunih.gov They achieve this by binding to specific auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins. nih.govscielo.brscielo.br

However, the vast chemical space of pyridine derivatives suggests the potential for other biological targets. Future research should not be limited to the auxin pathway. For instance, some pyridine-containing compounds have been found to exhibit antifungal or insecticidal activity. nih.gov Screening this compound and its analogues against a broad range of biological targets could uncover novel mechanisms of action.

This exploration could involve:

High-throughput screening against a panel of enzymes and receptors from various pests and pathogens.

Phenotypic screening to identify compounds that produce unique physiological effects in plants, insects, or fungi, which could then be investigated to determine the underlying mechanism.

Metabolomic and proteomic studies to understand the broader physiological impact of the compound on the target organism, potentially revealing unexpected pathways that are affected.

Discovering a novel biological target would be a significant breakthrough, potentially leading to the development of a new class of agrochemicals with a different resistance profile from existing products.

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

The integration of computational and experimental approaches is now a cornerstone of modern chemical research and will be instrumental in the efficient optimization of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov By developing QSAR models for this compound analogues, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov For this compound, molecular docking can be used to model its interaction with known auxin receptors like AFB5, providing insights into the structural features that are important for binding. nih.gov This information can then be used to design new analogues with improved binding affinity and, consequently, higher herbicidal activity.

In Silico ADME/Tox Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. This allows for the early identification of candidates with potentially unfavorable properties, enabling researchers to focus on developing compounds with a higher probability of success.

The iterative cycle of computational design, chemical synthesis, and biological testing will be a powerful engine for driving the discovery of next-generation agrochemicals based on the this compound scaffold.

Q & A

Q. What synthetic methodologies are recommended for preparing Phenyl 6-chloro-5-methoxypicolinate, and how can reaction parameters be systematically optimized?

- Methodological Answer : The synthesis typically involves esterification of 6-chloro-5-methoxypicolinic acid with phenol derivatives. To optimize reaction conditions (e.g., temperature, catalyst loading, solvent polarity), employ Central Composite Design (CCD) within Design of Experiments (DoE). For example, varying molar ratios of reactants and monitoring yield via UHPLC can identify optimal parameters . Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for acid chloride intermediates, as reported in analogous syntheses .

Q. Which analytical techniques are most robust for characterizing this compound purity and structure?

- Methodological Answer : Use a combination of:

- UHPLC : For purity assessment, with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) at 254 nm detection .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and chloro groups).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

Reference USP standards for method validation, ensuring reproducibility .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer : Contradictions often arise from unoptimized conditions or side reactions. Apply statistical analysis (e.g., ANOVA) to identify critical variables. For example:

Q. What frameworks are suitable for formulating mechanistic studies on the reactivity of this compound?

- Methodological Answer : Apply the PICOT framework to structure hypotheses:

- Population/Problem : Reactivity under varying pH/temperature.

- Intervention : Use of nucleophiles (e.g., amines) for substitution studies.

- Comparison : Rate constants under different conditions.

- Outcome : Elucidate reaction pathways (e.g., SNAr vs. radical mechanisms).

- Time : Kinetic monitoring via in-situ FTIR or stopped-flow techniques.

Ensure feasibility and novelty using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can computational modeling enhance understanding of the compound’s stability or degradation pathways?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to predict hydrolysis susceptibility at the ester bond. Parameters to model:

- Solvent effects (water vs. organic media).

- Transition state energy barriers for degradation.

Validate with experimental data (e.g., accelerated stability studies under 40°C/75% RH) .

Methodological Frameworks Table

| Framework | Application Example | Key Attributes |

|---|---|---|

| FINER | Evaluating feasibility of scaling synthesis | Feasible, Novel, Ethical |

| PICOT | Designing kinetic studies | Population, Intervention, Comparison, Outcome, Time |

| CCD (DoE) | Optimizing reaction temperature/solvent | Multivariate analysis, Response surface modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.